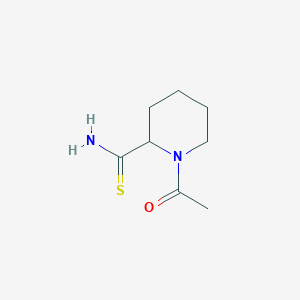

1-Acetylpiperidine-2-carbothioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Acetylpiperidine-2-carbothioamide is an organic compound with the molecular formula C8H14N2OS and a molecular weight of 186.28 g/mol It is characterized by a piperidine ring substituted with acetyl and carbothioamide groups

Métodos De Preparación

The synthesis of 1-Acetylpiperidine-2-carbothioamide typically involves the reaction of piperidine with acetyl chloride to form N-acetylpiperidine, which is then reacted with thiourea to yield the target compound . The reaction conditions generally include the use of an organic solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis to ensure high yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired product in its pure form .

Análisis De Reacciones Químicas

1-Acetylpiperidine-2-carbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The acetyl and carbothioamide groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

1-Acetylpiperidine-2-carbothioamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Medicine: It exhibits analgesic, anti-inflammatory, and antipyretic properties, making it a candidate for drug development.

Industry: It is used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.

Mecanismo De Acción

The exact mechanism of action of 1-Acetylpiperidine-2-carbothioamide is not fully understood. it is believed to interact with the central nervous system by inhibiting the activity of certain enzymes or receptors, which regulates neuronal excitability. This interaction may contribute to its analgesic and anti-inflammatory effects .

Comparación Con Compuestos Similares

1-Acetylpiperidine-2-carbothioamide can be compared with other piperidine derivatives, such as:

1-Acetylpiperidine: Lacks the carbothioamide group, which may affect its biological activity.

2-Carboxypiperidine: Lacks the acetyl group, leading to different chemical properties and applications.

N-Acylpiperidines: A broader class of compounds with varying acyl groups, each with unique properties and uses.

Actividad Biológica

1-Acetylpiperidine-2-carbothioamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its piperidine ring structure with an acetyl group and a carbothioamide functional group. This unique configuration contributes to its interaction with various biological targets.

Target Interaction

The primary target of this compound is believed to be the ATP synthase subunits in mitochondria, specifically the alpha, beta, and gamma subunits. This interaction may influence ATP production, thereby affecting cellular energy levels and metabolism .

Cellular Effects

The compound has been shown to impact cell function significantly. It influences:

- Cell signaling pathways

- Gene expression

- Cellular metabolism

These effects suggest that this compound may play a role in modulating various biochemical pathways within cells .

Pharmacological Activities

This compound exhibits several pharmacological properties that make it a candidate for further research:

- Analgesic Properties : Preliminary studies indicate potential analgesic effects, which could be beneficial in pain management.

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, making it relevant for conditions characterized by inflammation .

- Antipyretic Activity : There are indications that it could help in reducing fever, although detailed studies are required to confirm this .

In Vitro Studies

In vitro studies have demonstrated that this compound interacts with various enzymes and proteins. However, specific details regarding its inhibitory or activating effects on these biomolecules remain limited .

Case Studies

While comprehensive case studies focusing solely on this compound are scarce, related compounds have shown promising results. For instance, piperidine derivatives have been evaluated for their inhibitory activities against various enzymes, including cathepsin K, which is involved in bone resorption processes . Such studies highlight the potential of piperidine derivatives in therapeutic applications.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-Acetylpiperidine | Lacks carbothioamide group | Limited biological activity |

| 2-Carboxypiperidine | Lacks acetyl group | Different chemical properties |

| N-Acylpiperidines | Broader class with varying acyl groups | Unique properties and uses |

This table illustrates how this compound compares with other related compounds, emphasizing its unique structural features and potential biological activities.

Propiedades

IUPAC Name |

1-acetylpiperidine-2-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2OS/c1-6(11)10-5-3-2-4-7(10)8(9)12/h7H,2-5H2,1H3,(H2,9,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIARHZOEBXEGBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCCC1C(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.